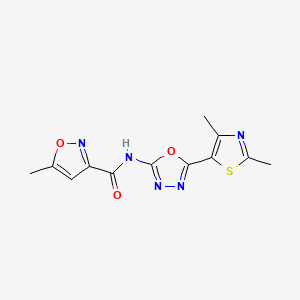
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, also known as FGIN-1-27, is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide acts as a competitive antagonist at the mGluR5 receptor site, inhibiting the binding of glutamate and preventing downstream signaling pathways. This blockade of mGluR5 activity has been shown to have a neuroprotective effect and can modulate the release of several neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can modulate several biochemical and physiological processes, including synaptic plasticity, neuroinflammation, and oxidative stress. The compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease, traumatic brain injury, and stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide in laboratory experiments is its high selectivity and potency for the mGluR5 receptor. However, the compound has a relatively short half-life and requires frequent administration in animal studies. Additionally, N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
Several future directions for research on N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide include investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's neuroprotective effects and to develop more stable analogs for use in preclinical and clinical studies.
Synthesis Methods
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide involves a multi-step process that begins with the reaction of 4-fluorobenzylamine with 4-fluorophenylacetic acid to form an intermediate. This intermediate is then reacted with morpholine and oxalyl chloride to yield N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has been widely used in scientific research to study the role of mGluR5 in various biological processes. The compound has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3/c22-17-5-1-15(2-6-17)13-24-20(27)21(28)25-14-19(26-9-11-29-12-10-26)16-3-7-18(23)8-4-16/h1-8,19H,9-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGGWCKEQYTURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)
![Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2938736.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)




![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)
![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)



![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)